L-5-Hydroxytryptophan dihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.2H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);2*1H2/t9-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXNMGORJHHUIM-WWPIYYJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501349024 | |
| Record name | 5-Hydroxy-L-tryptophan dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501349024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145224-90-4 | |
| Record name | 5-Hydroxy-L-tryptophan dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501349024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Endogenous Production Pathways of L 5 Hydroxytryptophan
Tryptophan Hydroxylase (TPH) Catalysis: The Rate-Limiting Step
TPH Isoforms: TPH1 and TPH2 Distribution and Functional Differentiation
In mammals, including humans, TPH exists as two distinct isoforms, TPH1 and TPH2, which are encoded by separate genes. wikipedia.orgphysiology.org These isoforms exhibit different tissue distributions and play distinct functional roles.
This differential distribution creates two largely independent serotonin systems. Serotonin synthesized in the periphery by TPH1 cannot cross the blood-brain barrier, and therefore, the brain relies entirely on its own synthesis via TPH2 to meet its needs for this neurotransmitter. news-medical.net
TPH Isoform Characteristics
| Feature | TPH1 | TPH2 |
|---|---|---|
| Primary Location | Peripheral tissues (gut, pineal gland, skin) wikipedia.orgnih.gov | Central Nervous System (brainstem raphe nuclei) physiology.orgnih.gov |
| Primary Function | Synthesis of peripheral serotonin physiology.org | Synthesis of brain serotonin researchgate.net |
| Human Gene Location | Chromosome 11 wikipedia.org | Chromosome 12 wikipedia.org |
Cofactor Requirements for TPH Activity: Tetrahydrobiopterin (B1682763) and Metal Ions
TPH belongs to the family of pterin-dependent aromatic amino acid hydroxylases. frontiersin.org Its catalytic activity is dependent on several essential cofactors:
Cofactors for TPH Activity
| Cofactor | Role | Reference |
|---|---|---|
| Tetrahydrobiopterin (BH4) | Co-substrate; provides reducing equivalents (electrons). | wikipedia.orgontosight.ai |
| Molecular Oxygen (O2) | Substrate; source of the hydroxyl group. | frontiersin.orgontosight.ai |
| Iron (Fe2+) | Catalytic metal ion at the active site. | frontiersin.orgnih.gov |
Downstream Metabolic Conversion of L-5-Hydroxytryptophan
Once synthesized, L-5-Hydroxytryptophan does not accumulate in significant amounts but is rapidly converted into other biologically active molecules through several key metabolic pathways.
Aromatic L-Amino Acid Decarboxylase (AADC) Mediated Serotonin Synthesis
The immediate metabolic fate of 5-HTP is its conversion to serotonin (5-hydroxytryptamine, 5-HT). wikipedia.org This reaction is catalyzed by the enzyme Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase. numberanalytics.comwikipedia.org AADC removes the carboxyl group from the 5-HTP molecule. news-medical.net This decarboxylation step is not rate-limiting in the serotonin pathway and requires pyridoxal (B1214274) phosphate (B84403) (PLP), the active form of vitamin B6, as a cofactor. wikipedia.orgwikipedia.org
Serotonin to Melatonin (B1676174) Conversion Pathways
Serotonin serves as the direct precursor for the synthesis of melatonin, a hormone primarily produced in the pineal gland that regulates circadian rhythms. nih.govontosight.ainumberanalytics.com This conversion involves a two-step enzymatic process:
Alternative L-5-Hydroxytryptophan Catabolism in Specific Cell Types (e.g., 5-Methoxytryptophan Synthesis)
The primary and most extensively documented metabolic pathways for L-5-Hydroxytryptophan involve its rapid decarboxylation to serotonin and subsequent conversion to melatonin in specific tissues. nih.govnih.gov While the conversion of tryptophan can lead to various indoleamines, the direct catabolism of 5-HTP through alternative routes, such as direct methylation to 5-methoxytryptophan, is not a major, well-characterized pathway in mammalian physiology. The metabolic cascade is strongly directed towards serotonin production due to the high efficiency of the Aromatic L-Amino Acid Decarboxylase enzyme. wikipedia.orgnih.gov
Compound Names Table
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| 5-HTP | L-5-Hydroxytryptophan |
| 5-HT | 5-Hydroxytryptamine (Serotonin) |
| BH4 | (6R)-L-erythro-5,6,7,8-Tetrahydrobiopterin |
| PLP | Pyridoxal 5'-phosphate |
| N-acetylserotonin | N-acetyl-5-hydroxytryptamine |
| Melatonin | N-acetyl-5-methoxytryptamine |
| L-Tryptophan | (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid |
| 5-Methoxytryptophan | 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid |
Interplay with Other Amino Acid Metabolic Pathways
The metabolic pathway of L-5-Hydroxytryptophan (5-HTP) is intricately connected with the metabolism of other amino acids. The synthesis of 5-HTP from the essential amino acid L-tryptophan is the rate-limiting step in the production of serotonin. wikipedia.orgnih.gov This conversion is catalyzed by the enzyme tryptophan hydroxylase. wikipedia.org The availability of L-tryptophan, an essential amino acid that must be obtained from the diet, directly influences the rate of 5-HTP and subsequent serotonin synthesis. nih.govclinicaltrials.gov
The enzyme aromatic L-amino acid decarboxylase (AADC), which converts 5-HTP to serotonin, is not specific to 5-HTP. news-medical.net It also plays a role in the metabolism of other aromatic amino acids, such as the conversion of L-DOPA to dopamine (B1211576). news-medical.net This creates a competitive environment where high levels of 5-HTP can potentially reduce the production of catecholamines like dopamine by monopolizing the AADC enzyme. news-medical.net Conversely, other amino acids can also impact the 5-HTP pathway. For instance, L-tyrosine may reduce serotonin and 5-HTP levels, and L-dopa can diminish serotonin, L-tryptophan, and L-tyrosine concentrations. news-medical.net
Furthermore, the metabolism of tryptophan is not solely directed towards serotonin production. A significant portion, over 90%, is metabolized through the kynurenine (B1673888) pathway. nih.govnih.gov This pathway produces several neuroactive and immunologically active metabolites. The enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are key regulators that divert tryptophan away from serotonin synthesis and towards the kynurenine pathway. nih.govnih.gov The balance between these two major tryptophan metabolic routes is crucial for maintaining normal physiological functions.
Interactive Data Table: Key Enzymes and Their Interactions in Amino Acid Metabolism
| Enzyme | Substrate(s) | Product(s) | Interacting Pathways |
| Tryptophan Hydroxylase (TPH) | L-Tryptophan | L-5-Hydroxytryptophan (5-HTP) | Serotonin Synthesis |
| Aromatic L-Amino Acid Decarboxylase (AADC) | L-5-Hydroxytryptophan, L-DOPA | Serotonin, Dopamine | Serotonin Synthesis, Catecholamine Synthesis |
| Indoleamine 2,3-dioxygenase (IDO) | L-Tryptophan | N-Formylkynurenine | Kynurenine Pathway |
| Tryptophan 2,3-dioxygenase (TDO) | L-Tryptophan | N-Formylkynurenine | Kynurenine Pathway |
Microbial Contributions to L-5-Hydroxytryptophan Metabolism
The gut microbiota plays a significant role in modulating the host's tryptophan metabolism, thereby influencing the availability of precursors for L-5-Hydroxytryptophan synthesis. nih.gov The composition of the gut microbiota can directly and indirectly affect the metabolic pathways of tryptophan. nih.gov
Gut microbes can metabolize tryptophan into various compounds, including indole (B1671886) and its derivatives. nih.gov Some bacterial species possess the enzyme tryptophanase, which can degrade tryptophan into indole, pyruvate, and ammonia (B1221849). This microbial activity can reduce the amount of tryptophan available for absorption by the host and subsequent conversion to 5-HTP in the body.
Recent research has highlighted the ability of the gut microbiota to influence serotonin production in the gut. hksmp.com Short-chain fatty acids (SCFAs), which are produced by the fermentation of dietary fibers by gut bacteria, can stimulate enterochromaffin cells in the gut to produce serotonin. hksmp.com This process involves the synthesis of 5-HTP as an intermediate. hksmp.com Furthermore, some studies suggest that certain gut bacteria can directly synthesize 5-HTP, although this is not a primary pathway for the host. hksmp.com For instance, Morinda officinalis oligosaccharides have been shown to increase 5-HTP levels by modulating the gut microbiota, specifically by increasing tryptophan hydroxylase levels and inhibiting 5-HTP decarboxylase activity in the microbiota. hksmp.com
Dysbiosis, or an imbalance in the gut microbiota, has been linked to altered tryptophan metabolism and has been observed in conditions like depression. nih.govfrontiersin.org Studies have shown that oral administration of 5-HTP can help restore gut microbiota balance in mouse models of depression. nih.gov This suggests a bidirectional relationship where the gut microbiota influences 5-HTP availability, and 5-HTP, in turn, can impact the composition of the gut microbiota.
Interactive Data Table: Microbial Influence on Tryptophan Metabolism
| Microbial Factor | Effect on Tryptophan Metabolism | Consequence for 5-HTP |
| Tryptophanase-producing bacteria | Degradation of tryptophan to indole | Reduced availability of tryptophan for 5-HTP synthesis |
| Short-Chain Fatty Acids (SCFAs) | Stimulation of serotonin production in enterochromaffin cells | Indirectly influences 5-HTP as an intermediate |
| Specific bacterial strains (e.g., influenced by Morinda officinalis oligosaccharides) | Increased tryptophan hydroxylase and inhibited 5-HTP decarboxylase activity | Accumulation of 5-HTP in the gut |
| Gut microbiota dysbiosis | Altered tryptophan metabolism | Potential reduction in 5-HTP availability |
Enzymology of L 5 Hydroxytryptophan Metabolism
Structural Biology of Key Enzymes
The three-dimensional architecture of TPH and AADC provides the foundation for their specific catalytic functions. Understanding their structural biology, particularly at the active site, reveals the basis for substrate recognition and the chemical transformations they perform.
Tryptophan Hydroxylase Active Site and Substrate Binding Dynamics
Tryptophan Hydroxylase (TPH) is a member of the aromatic amino acid hydroxylase family, which also includes phenylalanine hydroxylase and tyrosine hydroxylase. wikipedia.org These enzymes share a high degree of sequence homology, especially within their catalytic domains, suggesting a similar three-dimensional structure and catalytic mechanism. nih.gov TPH is a non-heme iron-dependent monooxygenase that requires both molecular oxygen and a tetrahydrobiopterin (B1682763) (BH4) cofactor to carry out its function. nih.govnih.gov
The active site of TPH contains a single iron atom coordinated by two histidine residues and a glutamate (B1630785) residue, along with water molecules in the absence of substrates. nih.gov For the hydroxylation reaction to occur, both the amino acid substrate (tryptophan) and the tetrahydropterin (B86495) cofactor must be bound. nih.gov This binding event triggers significant conformational changes, including the movement of active site loops and a rearrangement of the iron coordination sphere. nih.gov Specifically, two of the three water molecules dissociate, and the glutamate ligand shifts from a monodentate to a bidentate interaction, creating an open site for oxygen to bind. nih.gov The binding of the aromatic substrate within the active site is stabilized in part by dispersion and induction interactions with aromatic amino acid residues of the enzyme. nih.gov
Aromatic L-Amino Acid Decarboxylase Structural Insights
Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. wikipedia.orgnih.gov It functions as a homodimer, with each subunit consisting of a large domain that houses the PLP binding site and a smaller C-terminal domain. wikipedia.orgnih.gov A crucial feature of AADC is the presence of an N-terminal domain from each monomer that extends over the opposite subunit, contributing to a large monomer-monomer interface. nih.gov
The crystal structure of human AADC has been resolved in both its apo (without cofactor) and holo (with cofactor) forms. rcsb.orgrcsb.org The binding of the PLP cofactor induces a significant conformational change, causing the subunits to move closer and enclose the active site. wikipedia.org A flexible catalytic loop is a key feature of AADC, and its dynamics are essential for catalysis. nih.gov This loop is observed in a closed state when a substrate analog is bound, making contact with all protein domains. nih.gov The structural integrity of regions distant from the active site is critical for the proper flexibility of this catalytic loop and, consequently, for the enzyme's catalytic competence. nih.gov
| Enzyme | Class | Quaternary Structure | Key Active Site Features | Required Cofactors |
|---|---|---|---|---|
| Tryptophan Hydroxylase (TPH) | Monooxygenase | Homotetramer nih.gov | Non-heme iron center, coordinated by His and Glu residues nih.gov | Iron (Fe2+), Tetrahydrobiopterin (BH4), O2nih.gov |
| Aromatic L-Amino Acid Decarboxylase (AADC) | Lyase (Decarboxylase) wikipedia.org | Homodimer wikipedia.org | PLP binding site, flexible catalytic loop nih.govnih.gov | Pyridoxal 5'-phosphate (PLP) wikipedia.org |
Enzymatic Reaction Kinetics and Mechanisms
The conversion of L-tryptophan to 5-hydroxytryptophan (B29612) and its subsequent decarboxylation to serotonin (B10506) are governed by precise kinetic parameters and reaction mechanisms.
The hydroxylation of tryptophan by TPH is the rate-limiting step in serotonin biosynthesis. wikipedia.org The reaction follows a sequential mechanism where the enzyme first binds the tetrahydropterin cofactor, followed by the amino acid substrate. nih.gov This ordered binding is necessary to prevent the non-productive oxidation of the iron center. nih.gov The reaction proceeds through the formation of a reactive Fe(IV)O intermediate, which then hydroxylates the tryptophan molecule via an electrophilic aromatic substitution. nih.gov Single turnover kinetic studies have revealed a multi-step process involving the reversible binding of oxygen, the formation of an intermediate, and subsequent product formation and release. nih.gov
AADC catalyzes the decarboxylation of L-5-hydroxytryptophan to serotonin. reactome.org This reaction utilizes the PLP cofactor, which is bound to a lysine (B10760008) residue in the active site as a Schiff base. wikipedia.org Upon substrate binding, the substrate's amino group displaces the lysine, forming a new Schiff base with PLP. wikipedia.org This positioning facilitates the removal of the carboxyl group as CO2, generating a quinonoid intermediate. wikipedia.orgnih.gov Subsequent protonation and regeneration of the internal Schiff base release the serotonin product. wikipedia.org Interestingly, the optimal pH for the decarboxylation of 5-HTP is 8.3. wikipedia.org
| Enzyme | Substrate | Product | Kinetic Parameter (Km) | Mechanism Highlights |
|---|---|---|---|---|
| Tryptophan Hydroxylase (TPH) | L-Tryptophan | L-5-Hydroxytryptophan | 4.31 +/- 1.07 mM (for an analog) nih.gov | Ordered sequential binding of BH4 and substrate; formation of Fe(IV)O intermediate. nih.gov |
| Aromatic L-Amino Acid Decarboxylase (AADC) | L-5-Hydroxytryptophan | Serotonin | Not specified in provided text | PLP-dependent decarboxylation via a Schiff base intermediate. wikipedia.org |
Regulation of Enzymatic Activity
The activity of TPH and AADC is tightly controlled within the cell to ensure appropriate levels of serotonin production. This regulation occurs through various mechanisms, including post-translational modifications and the availability of essential cofactors.
Post-Translational Modifications Affecting TPH
A key regulatory mechanism for TPH activity is phosphorylation. wikipedia.org Protein Kinase A, for instance, can phosphorylate TPH, leading to an increase in its catalytic activity. wikipedia.org This covalent modification provides a rapid means of modulating the rate of serotonin synthesis in response to cellular signals. Another potential, though less directly implicated for TPH in the provided text, post-translational modification is serotonylation, where serotonin is covalently attached to proteins, a process that can alter their function. nih.gov
Cofactor Availability and Regeneration Systems
The catalytic activities of both TPH and AADC are critically dependent on the availability of their respective cofactors.
For TPH, the concentration of tetrahydrobiopterin (BH4) is a crucial determinant of its activity. nih.gov In humans, BH4 is synthesized from guanosine (B1672433) triphosphate (GTP) through a three-step enzymatic pathway. nih.gov Following its oxidation during the hydroxylation reaction, BH4 is regenerated through the action of two enzymes: pterin-4α-carbinolamine dehydratase (PCD) and dihydropteridine reductase (DHPR). nih.govnih.gov This regeneration system is vital for maintaining a sufficient pool of the reduced cofactor to support ongoing serotonin synthesis. researchgate.net
Similarly, the function of AADC is entirely dependent on pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. wikipedia.orgnih.gov PLP not only participates directly in the catalytic mechanism but also plays a structural role in the enzyme. nih.gov Insufficient levels of PLP can lead to a reduction in AADC activity. illumina.com The synthesis of PLP from vitamin B6 precursors is therefore essential for maintaining the capacity for serotonin production. researchgate.net
Chemical and Biocatalytic Synthesis of L 5 Hydroxytryptophan
Traditional Chemical Synthesis Routes
Chemical synthesis of L-5-HTP typically involves complex, multi-step processes that begin with simpler, readily available chemical precursors. These methods often require stringent reaction conditions and the use of protective groups to achieve the desired molecular structure and stereochemistry.
Multi-step Reaction Schemes (e.g., Michael Addition, Reduction, Hydrolysis, Resolution)
A representative chemical synthesis route for L-5-HTP starts with precursors like 3-methyl-4-nitrophenol (B363926) or 3-methylphenol. nih.gov A general scheme involves several key transformations:
Hydroxyl Group Protection: The phenolic hydroxyl group is initially protected to prevent unwanted side reactions in subsequent steps.
Condensation: The protected intermediate undergoes a condensation reaction, for example, with N,N-dimethylformamide dimethyl acetal. nih.gov
Hydrogenation: A reduction step, typically hydrogenation, is employed to convert a nitro group into an amino group. nih.gov
Mannich Reaction: This reaction introduces an aminomethyl group, forming a crucial part of the tryptophan side chain. nih.gov
Indole (B1671886) Ring Formation and Side Chain Elongation: The intermediate is reacted with a reagent like diethyl acetamidomalonate, which facilitates the construction of the full amino acid side chain attached to the indole core. nih.gov
Hydrolysis: The resulting compound is hydrolyzed to remove protecting groups and convert ester functionalities into the final carboxylic acid group, yielding racemic DL-5-Hydroxytryptophan.
Resolution: Since chemical synthesis typically produces a racemic mixture (an equal mix of D- and L-enantiomers), a resolution step is essential to isolate the biologically active L-enantiomer. nih.gov This often involves forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
This entire process is often characterized by the use of organic solvents and can require high temperatures, contributing to its complexity and economic cost on an industrial scale. nih.gov
Catalyst Systems in Chemical Synthesis
Catalysts are fundamental to achieving efficiency and selectivity in the chemical synthesis of L-5-HTP. The most critical catalytic step is the resolution of the racemic mixture.
Enzymatic Resolution: A common and highly specific method is enzymatic resolution. Lipases or other hydrolases are used to selectively acylate or deacylate one of the enantiomers in the racemic mixture, allowing for the separation of the L- and D-forms. A patented method specifically lists "enzyme resolution" as the key step to obtaining the final chiral L-5-HTP product with high optical purity. nih.gov
Chiral Resolving Agents: Non-enzymatic chemical resolution involves the use of chiral resolving agents. For instance, chiral amines like (R)- or (S)-1-phenylethylamine can be reacted with the racemic 5-HTP to form diastereomeric salts. acs.org These salts have different physical properties, such as solubility, which allows for their separation through fractional crystallization. acs.org
Asymmetric Synthesis Catalysts: More advanced strategies aim for asymmetric synthesis, where the desired L-enantiomer is produced directly, bypassing the need for a resolution step. While less common for bulk 5-HTP production, research into tryptophan analogues has utilized sophisticated catalyst systems. These include the Schöllkopf chiral auxiliary for stereoselective synthesis and metal-ligand complexes, such as those involving Copper(II) and BOX (bisoxazoline) ligands, which can catalyze asymmetric reactions like Friedel-Crafts alkylations to build the chiral center with high enantioselectivity. acs.orgresearchgate.net
Microbial Fermentation and Metabolic Engineering Strategies
Biosynthesis of L-5-HTP using metabolically engineered microorganisms, particularly Escherichia coli, presents a promising alternative to chemical synthesis. nih.gov This approach leverages the cell's machinery to produce the target compound from simple carbon sources like glucose under mild conditions. acs.orgnih.gov
Recombinant Strain Development (e.g., Escherichia coli Systems)
The development of efficient microbial cell factories is central to the biocatalytic production of 5-HTP. Since E. coli does not naturally produce 5-HTP, it must be genetically engineered to do so. nih.gov This involves introducing heterologous genes that encode the necessary enzymes.
A key requirement is the functional expression of a tryptophan hydroxylase (TPH) , the enzyme that converts L-tryptophan into L-5-HTP. acs.org Mammalian TPHs often have low activity and stability when expressed in bacteria. nih.gov Therefore, researchers have turned to more robust enzymes like the aromatic amino acid hydroxylase (AAAH) from bacteria such as Cupriavidus taiwanensis. nih.gov
Furthermore, the hydroxylation reaction requires a specific cofactor, tetrahydrobiopterin (B1682763) (BH4) , which E. coli also does not naturally produce. nih.gov To overcome this, the metabolic pathways for both the de novo synthesis of BH4 from GTP and its regeneration are engineered into the host strain. This creates a self-sufficient system capable of supporting the hydroxylation reaction.
| Strain Development Strategy | Key Genetic Modifications | Reference |
| Whole-cell Bioconversion | Expression of human TPH1; Reconstitution of human BH4 synthesis and regeneration pathways. | |
| De Novo Synthesis | Introduction of an engineered phenylalanine hydroxylase from C. taiwanensis (CtAAAH); Introduction of an artificial BH4 regeneration system. | |
| Modular Engineering | Construction of a xylose-induced expression system; Use of a new TPH mutant; Expression of cofactor synthesis and regeneration pathways. | acs.orgnih.gov |
Optimization of L-Tryptophan Biosynthetic Pathways for Precursor Supply
The production of L-5-HTP is directly dependent on the intracellular availability of its immediate precursor, L-tryptophan. In engineered strains, a major bottleneck is often an insufficient supply of L-tryptophan. To address this, the native L-tryptophan biosynthetic pathway in E. coli is extensively modified.
Strategies include:
Overcoming Feedback Inhibition: Key enzymes in the tryptophan pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), are often subject to feedback inhibition by L-tryptophan. Engineering these enzymes to be resistant to this inhibition is a crucial step.
Genomic Integration: To create stable production strains, the L-tryptophan biosynthetic pathway can be integrated directly into the E. coli genome. By engineering the promoter strength of the first enzyme in this pathway, researchers can fine-tune the production of L-tryptophan to match the capacity of the hydroxylation module, thereby optimizing the conversion to L-5-HTP.
Directed Evolution and Enzyme Engineering for Enhanced Hydroxylation
Rational Design: Based on the crystal structure of tryptophan hydroxylase, researchers can identify key amino acid residues in the active site that influence substrate binding and catalytic activity. For example, a rational design strategy focusing on the L-Trp-TPH1-BH4 complex led to the identification of the S337A/F318Y double mutant, which showed a 2.06-fold increase in 5-HTP production. acs.org Molecular dynamics simulations revealed that these mutations stabilized the binding of the substrate. acs.org
Directed Evolution and Site-Saturation Mutagenesis: Directed evolution involves creating large libraries of enzyme variants and screening for those with improved properties. By applying this to the aromatic amino acid hydroxylase from Cupriavidus taiwanensis (CtAAAH), researchers successfully shifted its substrate preference away from phenylalanine and towards tryptophan. The single mutation W192F was identified as a top performer, significantly increasing 5-HTP synthesis. nih.gov Further engineering of this enzyme led to even higher production titers.
| Enzyme | Engineering Strategy | Key Mutation(s) | Outcome | Reference |
| Tryptophan Hydroxylase 1 (TPH1) | Rational Design | S337A/F318Y | 2.06-fold increase in 5-HTP yield, producing 0.91 g/L. | acs.org |
| Aromatic Amino Acid Hydroxylase (CtAAAH) | Rational Design/Directed Evolution | W192F | Shifted enzyme preference to tryptophan, enabling synthesis of 2.5 mM 5-HTP. | nih.gov |
| Phenylalanine Hydroxylase (CtAAAH) | Protein Engineering | Not specified | Optimized L-Trp hydroxylation activity to obtain a 5-HTP titer of 0.96 g/L. |
Through these combined strategies of strain development, pathway optimization, and enzyme engineering, researchers have significantly increased the microbial production of L-5-HTP, with one engineered E. coli strain achieving a titer of 8.58 g/L in a 5-L bioreactor. acs.orgnih.gov
Co-expression of Cofactor Synthesis and Regeneration Pathways
The biocatalytic synthesis of L-5-Hydroxytryptophan (5-HTP) is heavily reliant on the presence of specific cofactors, which are often expensive and unstable. A critical strategy to overcome this limitation and enhance the economic viability of the process is the development of whole-cell systems that not only synthesize the necessary cofactors but also continuously regenerate them. The hydroxylation of L-tryptophan to 5-HTP is catalyzed by enzymes like tryptophan hydroxylase (TPH) or engineered phenylalanine hydroxylase (PAH), which require a pterin (B48896) cofactor, typically tetrahydrobiopterin (BH4). nih.gov However, Escherichia coli, a common host for biocatalysis, does not naturally produce BH4. researchgate.net
To address this, researchers have engineered E. coli to heterologously express the mammalian BH4 synthesis and regeneration pathways. frontiersin.org This involves the co-expression of multiple enzymes that work in concert. A novel cofactor regeneration process was developed by screening and overexpressing key enzymes in an E. coli host. nih.govnih.gov These enzymes include dihydropteridine reductase from E. coli, glucose dehydrogenase from Bacillus subtilis, and pterin-4α-carbinolamine dehydratase from Pseudomonas syringae. nih.govnih.gov The co-expression of these enzymes in a tryptophanase-deficient E. coli strain resulted in a tenfold increase in 5-HTP synthesis (0.74 mM) compared to the system without cofactor regeneration. nih.gov
The regeneration system functions in a cyclical manner. Glucose dehydrogenase is utilized to regenerate NAD(P)H, which is, in turn, used by dihydropteridine reductase to regenerate the active form of the pterin cofactor. researchgate.netnih.gov This coupling of pterin and NAD(P)H regeneration allows for the synthesis of 5-HTP in quantities that exceed the initial concentration of the added pterin. nih.gov Under optimized conditions, this strategy led to the synthesis of 2.5 mM of 5-HTP, a significant improvement over the 0.8 mM produced without the regeneration system. researchgate.netfrontiersin.orgnih.gov The introduction of glucose dehydrogenase from Bacillus subtilis has proven to be a simple and effective method for regulating intracellular NAD(P)H levels, thereby promoting the synthesis of the target product and reducing the accumulation of by-products. researchgate.net
| Enzyme | Source Organism | Role in Cofactor Regeneration |
| Dihydropteridine reductase | Escherichia coli | Regenerates the active pterin cofactor using NAD(P)H. nih.govnih.gov |
| Glucose dehydrogenase | Bacillus subtilis | Regenerates NAD(P)H. nih.govnih.govresearchgate.net |
| Pterin-4α-carbinolamine dehydratase | Pseudomonas syringae | Part of the pterin regeneration pathway. nih.govnih.gov |
Genetic Manipulation for Increased Yield and Purity
Genetic manipulation of microbial hosts, particularly Escherichia coli, is a cornerstone for enhancing the yield and purity of biocatalytically produced 5-HTP. These strategies focus on optimizing metabolic pathways, improving enzyme characteristics, and increasing precursor availability.
A common approach is the deregulation and overexpression of key enzymes in the L-tryptophan synthesis pathway to enrich the precursor pool. nih.gov This involves the overexpression of feedback-resistant genes such as trpEfbr, aroGfbr, and serAfbr. nih.gov To further channel the carbon flux towards L-tryptophan, the tryptophan operon in E. coli can be modified. nih.gov Additionally, genes for competing pathways, such as the tryptophanase gene (tnaA) which degrades L-tryptophan and 5-HTP, are often knocked out to prevent product loss. nih.govresearchgate.net
Protein engineering plays a vital role in improving the catalytic efficiency and substrate specificity of the hydroxylating enzymes. For instance, researchers have used mutant tryptophan hydroxylase and engineered phenylalanine hydroxylase from Cupriavidus taiwanensis (CtAAAH) to enhance 5-HTP production. nih.govnih.gov One study reported that co-expressing a mutated aromatic amino acid hydroxylase (CtAAAH-W192F) with a BH4 regeneration pathway in E. coli allowed for the conversion of 5 mM of L-tryptophan into 2.5 mM of 5-HTP. frontiersin.org By introducing this system into an L-tryptophan-producing strain, a de novo synthesis of 5-HTP from glucose was achieved, yielding 962 mg/L in batch fermentation. frontiersin.orgresearchgate.net
Further enhancements have been achieved by integrating the L-tryptophan biosynthetic pathway into the E. coli genome. nih.govresearchgate.net This approach, combined with engineering the promoter strength of the gene encoding the first enzyme of the pathway and regulating the copy number of the plasmid carrying the L-TPH gene, led to a shake flask production of 1.61 g/L of 5-HTP. frontiersin.orgnih.gov This represented a 24.8% improvement over the original strain. nih.gov A systematic modular engineering of wild-type E. coli has also been described for the efficient fermentation of 5-HTP from glucose. nih.gov This involved constructing a xylose-induced T7 RNA polymerase-PT7 promoter system for efficient gene expression and combining an efficient tryptophan hydroxylation module with cofactor synthesis and regeneration pathways. nih.gov Through these combined genetic modifications, a final engineered strain was able to produce 8.58 g/L of 5-HTP in a 5-L bioreactor. researchgate.net
| Genetic Modification Strategy | Host Organism | Key Genes/Enzymes Involved | Resulting 5-HTP Yield/Improvement |
| Overexpression of feedback-resistant genes | Escherichia coli | trpEfbr, aroGfbr, serAfbr | Enrichment of L-tryptophan precursor pool. nih.gov |
| Tryptophanase gene (tnaA) knockout | Escherichia coli | tnaA | Reduced degradation of L-tryptophan and 5-HTP. nih.govresearchgate.net |
| Co-expression of mutant hydroxylase and cofactor regeneration | E. coli | CtAAAH-W192F, BH4 regeneration pathway | 962 mg/L of 5-HTP from glucose. frontiersin.orgresearchgate.net |
| Genomic integration of L-trp pathway and plasmid copy number regulation | E. coli | L-tryptophan biosynthesis pathway, L-TPH | 1.61 g/L of 5-HTP (24.8% improvement). frontiersin.orgnih.gov |
| Systematic modular engineering | E. coli | T7 RNA polymerase system, TPH mutant, GDH | 8.58 g/L of 5-HTP in a 5-L bioreactor. nih.govresearchgate.net |
Natural Extraction Methodologies
The primary commercial source for the natural extraction of L-5-Hydroxytryptophan is the seeds of the African plant Griffonia simplicifolia. nih.govaltmedrev.com These seeds are a rich source of 5-HTP, and various methodologies have been developed to extract and purify the compound. nih.gov
The general extraction process begins with the mechanical processing of the seeds. This often involves pressing to create a powder and may include a step to remove oils. google.comoxfordvitality.co.uk The resulting material is then subjected to extraction using various solvents. Methanol (B129727), ethanol, acetone (B3395972), and water have all been used, with hydroalcoholic solutions often showing high efficiency. nih.govgoogle.com One method involves using a solvent system of equal parts water and methanol, with high solvent content and temperature yielding the most 5-HTP. oxfordvitality.co.uk Another patented process uses purified water for ultrasonic extraction at temperatures between 30-70°C. google.com The ratio of seed powder to water and the duration of extraction are critical parameters, with one study indicating that a solid-liquid ratio of 1:10 yields optimal results. google.com
Following extraction, the crude extract undergoes several purification steps. Filtration, often using filter meshes and ultrafiltration membranes, is employed to remove particulate matter. google.com The filtrate is then concentrated, often under reduced pressure to avoid thermal degradation of 5-HTP. google.com
A key purification technique is the use of ion-exchange chromatography. researchgate.net Cation exchange resins have been shown to have a high selective adsorption for 5-HTP. researchgate.net In one optimized process, a loading solution with a 5-HTP concentration of 10.8 mg/mL at a pH of 3.5 was passed through a 001x7 cation exchange resin. researchgate.net The compound was subsequently eluted using an ammonia (B1221849) water solution. researchgate.net This method achieved a product purity of over 99% with an average yield of 7.95%. researchgate.net
| Extraction/Purification Step | Method/Reagent | Conditions | Outcome |
| Extraction | Ultrasonic extraction | Purified water, 30-70°C, 1-4 hours, 1:6-10 solid-liquid ratio. google.com | Extraction of 5-HTP from crushed seeds. |
| Solvent extraction | 80% methanol at 60°C or purified water at 50°C. google.com | High extraction ratio. | |
| Maceration | Methanol, ethanol, or acetone (50-95% v/v) for 60h at room temperature. nih.gov | Methanol showed superior total extraction efficiency. nih.gov | |
| Purification | Ion-exchange chromatography | 001x7 cation exchange resin, pH 3.5 loading, ammonia water elution. researchgate.net | >99% purity, 7.95% average yield. researchgate.net |
| Macroporous resin chromatography | Adsorption followed by elution with 40-60% ethanol. google.com | Effective component separation. | |
| Final Processing | Crystallization & Drying | Low temperature crystallization, centrifugation, and drying. google.com | High-purity crystalline 5-HTP. |
Analytical Methodologies for L 5 Hydroxytryptophan Quantification and Characterization
Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most extensively used chromatographic methods for the analysis of L-5-HTP. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. researchgate.netnih.gov It is the most widely employed method for the analysis of L-5-HTP due to its versatility and compatibility with various detectors. researchgate.netnih.gov The separation is typically achieved using a reversed-phase C18 column. nih.govasianpubs.org HPLC's adaptability is further enhanced by coupling it with a range of detection modalities, each offering unique advantages in terms of sensitivity, selectivity, and the type of information provided.
HPLC with fluorescence detection is a highly sensitive and selective method for the analysis of fluorescent compounds like L-5-HTP. The native fluorescence of the indole (B1671886) moiety in L-5-HTP allows for its detection without the need for derivatization. This method is noted for producing cleaner chromatograms compared to other detection systems. nih.gov A post-column derivatization with reagents like perchloric acid can also be used to induce specific fluorescence and enhance detection limits. nih.gov
Research Findings:
A study utilizing native fluorescence detection successfully resolved L-5-HTP, serotonin (B10506), and 5-hydroxyindoleacetic acid within five minutes using a reversed-phase HPLC system. nih.gov
The limit of detection for L-5-HTP has been reported to be as low as 3 pmol using a post-column perchloric acid reaction system. nih.gov
In another method developed for the quantification of serotonin in planaria, HPLC with fluorescence detection (excitation at 280 nm and emission at 340 nm) was employed, demonstrating a detection limit of 0.35 ng for serotonin. psu.edu
Table 1: HPLC with Fluorescence Detection (FD) for L-5-HTP and Related Compounds
| Analyte(s) | Matrix | Key Chromatographic Conditions | Detection Limit | Reference(s) |
|---|---|---|---|---|
| L-5-HTP, 5-HT, 5-HIAA | Plasma, Urine | Reversed-phase HPLC, pH 5-6 | 3.5 nmol/L for 5-HT and 5-HIAA | nih.gov |
| L-5-HTP, 5-HT, 5-HIAA | Rat Brain | HPLC with post-column perchloric acid reagent | 3 pmol for L-5-HTP | nih.gov |
The Diode Array Detector (DAD), also known as a photodiode array (PDA) detector, provides spectral information in addition to the chromatographic data, which is useful for peak purity assessment and compound identification. asianpubs.orgjkom.org For L-5-HTP, chromatographic profiles are commonly registered at wavelengths of 230 and 270 nm. nih.gov
Research Findings:
An HPLC-DAD method was developed for the estimation of L-5-HTP in Griffonia simplicifolia extracts, using a C18 column and a mobile phase of 0.1% (v/v) phosphoric acid in water and acetonitrile (B52724) (93:7) with detection at 275 nm. asianpubs.org
This method was used to analyze four different commercial G. simplicifolia extracts, finding L-5-HTP percentages of 94.75 ± 0.038, 95.47 ± 0.410, 94.02 ± 0.037, and 22.55 ± 0.394. asianpubs.org
Another HPLC-DAD method was used for the quality control of a herbal prescription, Gami-Honghwa-Tang, which contains multiple marker substances. This highlights the detector's ability to analyze complex mixtures. jkom.org
Table 2: HPLC with Diode Array Detection (DAD) for L-5-HTP
| Analyte(s) | Matrix | Key Chromatographic Conditions | Wavelength | Reference(s) |
|---|---|---|---|---|
| L-5-HTP | Griffonia simplicifolia Extracts | C18 column, 0.1% (v/v) phosphoric acid and acetonitrile (93:7) | 275 nm | asianpubs.org |
| L-5-HTP, Pyridoxine (B80251) | Pharmaceutical Formulation | Cogent Diamond Hydride™ column, DI Water/10mM Ammonium Acetate and Acetonitrile | 225 nm | mtc-usa.com |
Coupling HPLC with a mass spectrometer (MS) or a tandem mass spectrometer (MS/MS) offers unparalleled sensitivity and selectivity for the quantification of L-5-HTP. nih.govmdpi.com This combination allows for the definitive identification and quantification of the analyte, even in complex biological matrices. nih.gov Electrospray ionization (ESI) is a commonly used ionization interface, and quantitative analysis is often performed in the positive ion mode using selective ion monitoring (SIM). researchgate.netnih.gov
Research Findings:
An LC-MS/MS method was developed and validated for the simultaneous quantification of five tryptophan metabolites, including L-5-HTP, in human serum during early pregnancy. nih.gov
A derivatization method using isotopic formaldehyde (B43269) was developed to enhance the signal of L-5-HTP, tryptophan, and serotonin in HPLC-MS/MS analysis, showing a 2.40-fold signal enhancement for L-5-HTP. mdpi.com The limits of detection and quantification ranged from 1.39 to 15.36 ng/mL. mdpi.com
LC-MS with an ESI interface has been applied for the analysis of L-5-HTP in rat serum, with quantitative analysis performed in the negative ion mode using SIM. researchgate.net
Table 3: HPLC with Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for L-5-HTP
| Analyte(s) | Matrix | Method | Key Findings | Reference(s) |
|---|---|---|---|---|
| L-5-HTP, KYN, 5-HT, 5-HIAA, TRP | Human Serum | LC-MS/MS | Within- and between-run accuracies were 72-97% and 79-104%, respectively. Precisions were all <15% with some exceptions. | nih.gov |
| L-5-HTP, TRP, Serotonin | N/A (Method Development) | HPLC-MS/MS with derivatization | Signal enhancement of 2.40-fold for L-5-HTP. LOD and LOQ ranged from 1.39 to 15.36 ng/mL. | mdpi.com |
HPLC with electrochemical detection (ED) is an extremely sensitive technique for the analysis of electroactive compounds, such as L-5-HTP. nih.govtandfonline.com This method offers high sensitivity, allowing for the measurement of low concentrations of L-5-HTP and its metabolites in biological samples like brain tissue and cerebrospinal fluid. nih.govtandfonline.comscilit.com
Research Findings:
A reversed-phase HPLC-ED method was described for the simultaneous measurement of L-5-HTP and L-dihydroxyphenylalanine in discrete brain regions. nih.gov
Another sensitive ion-pair reversed-phase liquid chromatographic method with electrochemical detection was developed for determining tryptophan, L-5-HTP, serotonin, and 5-hydroxyindoleacetic acid in human cerebrospinal fluid. The sensitivity was reported as 2–4 nmol/l for 5-hydroxyindoles. tandfonline.comcapes.gov.br
A UHPLC-ED method was reported for the concurrent analysis of tryptophan, 5-HTP, tryptamine (B22526), serotonin, and 5-HIAA in small volumes of mouse serum after a simple protein precipitation and dilution step. nih.gov
Table 4: HPLC with Electrochemical Detection (ED) for L-5-HTP and Related Compounds
| Analyte(s) | Matrix | Method | Sensitivity | Reference(s) |
|---|---|---|---|---|
| L-5-HTP, L-DOPA | Brain Regions | Reversed-phase HPLC-ED | High sensitivity for discrete brain regions | nih.gov |
| TRP, L-5-HTP, 5-HT, 5-HIAA | Human Cerebrospinal Fluid | Ion-pair reversed-phase LC-ED | 2–4 nmol/l for 5-hydroxyindoles | tandfonline.comcapes.gov.br |
While HPLC is more common, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of L-5-HTP, although it requires a derivatization step to increase the volatility and thermal stability of the analyte. researchgate.netresearchgate.net Silylation is a common derivatization technique where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov
Research Findings:
A GC-MS method was developed for the simultaneous detection of several neurotransmitters, including L-5-HTP, in cerebrospinal fluid, which involved a silane (B1218182) treatment as the derivatization step. researchgate.net
Research on tryptophan metabolites in serum and cerebrospinal fluid utilized microextraction by packed sorbent (MEPS) followed by silylation and GC-MS analysis. nih.gov This method led to the reproducible formation of derivatives suitable for GC-MS analysis. nih.gov
An automated online derivatization method using trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) has been developed for high-throughput fatty acid profiling by GC-MS, showcasing advancements in automating the derivatization process which could be applicable to other analytes. nih.gov
Table 5: GC-MS with Derivatization for L-5-HTP and Related Compounds
| Analyte(s) | Matrix | Derivatization Method | Key Findings | Reference(s) |
|---|---|---|---|---|
| 5-HTOL, 5-HIAA, L-5-HTP, 5-HT | Cerebrospinal Fluid | Silane treatment | A rapid and reliable method for detecting these compounds. | researchgate.net |
| Tryptophan Metabolites | Serum, Cerebrospinal Fluid | Silylation (e.g., with BSTFA) after MEPS | Recoveries of 40–80% for CSF and 40–60% for serum at LOQ levels. | nih.gov |
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)
Capillary Electrophoresis (CE) and its variant, Micellar Electrokinetic Chromatography (MEKC), have emerged as powerful techniques for the analysis of L-5-Hydroxytryptophan (L-5-HTP). These methods offer high separation efficiency, short analysis times, and require minimal sample and reagent volumes. scielo.br
CE separates molecules based on their electrophoretic mobility in an electric field. For L-5-HTP, CE methods have been developed for its determination in commercial dietary supplements. scielo.brnih.gov A rapid and simple CE method utilized a background electrolyte (BGE) composed of 20 mmol L⁻¹ sodium phosphate (B84403) at pH 10 with 0.2 mmol L⁻¹ cetyltrimethylammonium bromide (CTAB) for electroosmotic flow inversion. scielo.br This method demonstrated good linearity and precision, with detection limits suitable for quality control. scielo.brnih.gov The accuracy of this CE method was validated against a high-performance liquid chromatography (HPLC) method, showing no significant differences in the measured concentrations of L-5-HTP. scielo.brnih.gov While UV detection is common, other detectors like amperometric, fluorescence, and mass spectrometry have also been coupled with CE for L-5-HTP analysis in various samples including urine, serum, and neuronal extracts. scielo.br
Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that incorporates micelles into the BGE, enabling the separation of both charged and neutral analytes. wikipedia.org The analytes partition between the micelles (a pseudo-stationary phase) and the surrounding aqueous buffer (the mobile phase). wikipedia.org This technique has been successfully applied to the separation and determination of L-tryptophan and its metabolites, including L-5-HTP. nih.govresearchgate.net In one MEKC method coupled with amperometric detection, a buffer of sodium phosphate-NaOH (pH 11.0) containing sodium dodecyl sulfate (B86663) (SDS) as the surfactant and methanol (B129727) as an organic modifier allowed for the complete separation of nine different tryptophan metabolites within 23 minutes. nih.govresearchgate.net The use of modifiers like cyclodextrins can further enhance selectivity in MEKC separations. wikipedia.orgkapillarelektrophorese.com
Interactive Table: CE and MEKC Methods for L-5-Hydroxytryptophan Analysis
| Parameter | Capillary Electrophoresis (CE) | Micellar Electrokinetic Chromatography (MEKC) |
| Principle | Separation based on electrophoretic mobility in an electric field. scielo.br | Separation based on differential partitioning between micelles and aqueous buffer. wikipedia.org |
| Application | Quantification in dietary supplements. scielo.brnih.gov | Separation of L-tryptophan and its metabolites, including L-5-HTP, in urine. nih.govresearchgate.net |
| Electrolyte/Buffer | 20 mmol L⁻¹ sodium phosphate (pH 10), 0.2 mmol L⁻¹ CTAB. scielo.br | 10 mol/L Na₂HPO₄-NaOH buffer (pH 11.0), 40 mmol/L SDS, 3% methanol. nih.gov |
| Detection | UV, Amperometric, Fluorescence, Mass Spectrometry. scielo.br | Amperometric Detection (AD). nih.govresearchgate.net |
| LOD | 3.1 µmol L⁻¹. scielo.brnih.gov | 5.18 nmol/L. nih.govresearchgate.net |
| LOQ | 10.1 µmol L⁻¹. scielo.brnih.gov | Not specified in results. |
| Analysis Time | Rapid. scielo.br | ~23 minutes. nih.govresearchgate.net |
Spectroscopic and Spectrophotometric Approaches
UV-Visible Spectrophotometry (e.g., Folin-Ciocalteu Reagent Assays)
UV-Visible spectrophotometry is a fundamental technique for the analysis of L-5-HTP, which exhibits characteristic absorption maxima. Product information indicates that L-5-HTP has UV absorption maxima (λmax) at approximately 209 nm and 275 nm. caymanchem.com This property allows for its direct quantification. A comparison study between cyclic voltammetry and UV-visible spectroscopy for the detection of L-5-HTP in capsules found that both methods provided linear responses over a concentration range of 50 to 150 mg per 25 mL. rsc.org However, spectroscopy required filtration of pharmaceutical excipients to achieve a stable response, unlike the voltammetric method. rsc.org
The Folin-Ciocalteu (F-C) reagent assay is a colorimetric method often used to determine the total phenolic content in samples. wikipedia.orgnih.gov The method is based on an electron-transfer reaction where the F-C reagent (a mixture of phosphomolybdate and phosphotungstate) is reduced by phenolic compounds and other reducing substances in an alkaline medium, forming a blue-colored complex. nih.govgbiosciences.com The intensity of the blue color, measured spectrophotometrically around 760-765 nm, is proportional to the total reducing capacity of the sample. researchgate.net
It is important to note that the F-C reagent is not specific to phenolic compounds; it reacts with any reducing substance. wikipedia.org This includes compounds like L-5-HTP, which possesses a hydroxyl group on its indole ring that can be oxidized. Therefore, while the F-C assay can be used to estimate the presence of L-5-HTP, it should be considered a measure of total reducing capacity rather than a specific quantification of L-5-HTP, especially in complex mixtures where other reducing agents may be present. wikipedia.org The results are typically expressed as equivalents of a standard compound, such as gallic acid. wikipedia.orggbiosciences.com
Fluorescence Spectrometry
Fluorescence spectrometry is a highly sensitive technique for detecting L-5-HTP. nih.gov The intrinsic fluorescence of the 5-hydroxyindole (B134679) chromophore allows for its detection and quantification. nih.gov L-5-HTP can be used as a fluorescent probe to study protein conformation and mobility. nih.gov When incorporated into proteins as an analog for tryptophan, its unique spectral properties, which are shifted from those of tryptophan, allow for selective monitoring. nih.govresearchgate.net For instance, L-5-HTP has an absorption band above 300 nm, at lower energies than tryptophan, which makes it spectrally enhanced and useful for hormone-receptor interaction studies. nih.gov
In analytical applications, fluorescence detection is often coupled with separation techniques like HPLC and CE to enhance specificity and sensitivity. nih.gov The method's high sensitivity makes it suitable for analyzing L-5-HTP in biological materials where concentrations can be very low. asianpubs.org
Advanced Optical Techniques (e.g., Multiphoton Near-Infrared Excitation)
Advanced optical techniques, particularly multiphoton near-infrared (NIR) excitation, offer extremely high sensitivity for the detection of L-5-HTP. nih.gov This method involves the simultaneous absorption of two or more photons from a high-intensity laser, typically in the near-infrared range, to excite the molecule to a higher energy state. nih.govnih.gov
A key finding is that multiphoton NIR excitation of L-5-HTP results in a transient product that emits a characteristic green fluorescence, a phenomenon sometimes referred to as 'hyperluminescence'. nih.govnih.gov This visible fluorescence enables the detection of L-5-HTP with exceptional sensitivity and has potential applications in the imaging of biological systems. nih.gov The fluorescence induced by multiphoton excitation has a measured lifetime of approximately 910 ± 10 picoseconds. nih.gov Research indicates that this fluorescence does not originate from the 5-indoxyl radical as previously suggested, but from other transient products that are still under investigation. nih.gov This unique emission signature provides a new avenue for the selective detection and imaging of L-5-HTP. nih.gov
Electrochemical Sensing and Voltammetric Methods
Electrochemical methods, including voltammetry and amperometry, provide a sensitive and often rapid means for L-5-HTP quantification. These techniques are frequently coupled with liquid chromatography (HPLC) or capillary electrophoresis (CE) for enhanced selectivity. nih.govcapes.gov.brnih.gov
Cyclic voltammetry has been compared with UV-visible spectroscopy for the detection of L-5-HTP in dietary supplement capsules. rsc.org The voltammetric method was capable of detecting L-5-HTP content within individual capsules without the need for extensive sample preparation like filtering out excipients, offering a total analysis time of under 8 minutes. rsc.org However, a significant challenge in the electrochemical detection of L-5-HTP and its parent compound, serotonin, is electrode fouling. rsc.orgnih.govnih.gov The electrooxidation of these molecules can form products that polymerize and irreversibly coat the electrode surface, diminishing its sensitivity and stability. nih.govnih.gov Research has shown that this fouling can be particularly problematic in biological samples due to high concentrations of metabolites like 5-hydroxyindoleacetic acid (5-HIAA). nih.govnih.gov
To overcome this, various modifications to the electrode surface have been developed. Coating carbon-fiber microelectrodes with a thin layer of Nafion®, a cation-exchange polymer, has been shown to impede access of anionic fouling agents like 5-HIAA to the electrode surface while increasing sensitivity to the cationic 5-HT (and by extension, L-5-HTP). nih.govnih.gov Other approaches involve using electrodes modified with nanomaterials, such as a nano-mixture of graphite/diamond, which has been shown to remarkably increase the peak currents and sharpness of the waves for both tryptophan and L-5-HTP, enabling detection at submicromolar concentrations. researchgate.net
Interactive Table: Performance of Electrochemical Methods for L-5-HTP
| Method | Matrix/Sample | Key Findings | Challenges | Solutions/Advantages |
| Cyclic Voltammetry | Dietary Capsules rsc.org | Linear response (50-150 mg/25 mL); rapid analysis (<8 min). rsc.org | Electrode fouling after oxidation. rsc.org | Minimal sample prep; surface can be regenerated. rsc.org |
| LC with Electrochemical Detection | Rat Brain Nuclei nih.gov | Simultaneous determination of L-5-HTP, serotonin, and 5-HIAA with low picogram detection limits. nih.gov | Potential for interferences in complex biological samples. | High specificity and sensitivity when combined with LC. nih.gov |
| CE with Amperometric Detection | Rabbit Urine (for metabolites) nih.gov | Detection limit for L-5-HTP of 5.18 nmol/L. nih.gov | Requires optimized buffer and potential. | High separation efficiency and sensitivity. nih.gov |
| Modified Electrodes | General/Aqueous Solutions | Nano-graphite/diamond film increases peak currents and sharpness. researchgate.net | Complexity of electrode fabrication. | Enables submicromolar detection. researchgate.net |
| Nafion®-Coated Electrodes | In vivo (for Serotonin) nih.govnih.gov | Increased sensitivity to target analyte; blocks anionic interferents. nih.govnih.gov | Diffusion limitations through the polymer film. | Prevents fouling from metabolites like 5-HIAA. nih.govnih.gov |
Emerging Analytical Technologies (e.g., Terahertz Time-Domain Spectroscopy, Immunoassays)
Emerging analytical technologies are continually being explored to provide more sensitive, specific, and rapid methods for the analysis of biomolecules like L-5-HTP.
Immunoassays , such as the Enzyme-Linked Immunosorbent Assay (ELISA), represent a significant area of development. These assays utilize the high specificity of antibody-antigen interactions. mybiosource.combiocompare.com ELISA kits for L-5-HTP are commercially available and offer high sensitivity and specificity. mybiosource.combiocompare.com For example, one competitive inhibition-based assay uses analyte-specific antibodies pre-coated onto microparticles. mybiosource.com This type of assay demonstrates good precision, with intra-assay and inter-assay coefficients of variation (CV) typically below 10-12%. mybiosource.com Sensitivities for L-5-HTP ELISA kits can be in the low nanogram per milliliter range (e.g., < 1.83 ng/ml). biocompare.com Immunohistochemistry (IHC) using antibodies specific to L-5-HTP has also been demonstrated, allowing for the visualization of L-5-HTP in tissue sections, such as in the raphe nucleus of the rat brain. immunostar.com Specificity tests for these antibodies show they can distinguish L-5-HTP from its metabolite, serotonin (5-HT), and 5-HIAA. immunostar.com
Terahertz Time-Domain Spectroscopy (THz-TDS) is another powerful emerging analytical technique. THz radiation interacts with the low-frequency vibrational modes of molecules, providing a unique spectral fingerprint that is sensitive to molecular structure and intermolecular interactions, such as hydrogen bonds. This makes it a promising tool for the label-free, non-destructive analysis of crystalline compounds like L-5-Hydroxytryptophan dihydrate. While the search results did not yield specific studies applying THz-TDS to L-5-HTP, the technique's proven capabilities in distinguishing between different solid-state forms (e.g., hydrates, polymorphs) of other pharmaceutical compounds suggest its high potential for future applications in the characterization and quality control of L-5-HTP.
Sample Preparation and Matrix Effects in Biological and Non-Biological Samples
The accurate quantification and characterization of L-5-Hydroxytryptophan (L-5-HTP) in various matrices necessitate meticulous sample preparation to isolate the analyte from interfering substances and to minimize matrix effects. The complexity of the sample matrix, whether of biological or non-biological origin, dictates the choice of the extraction and clean-up methodology.
Biological Samples
Analysis of L-5-HTP in biological fluids and tissues, such as plasma, serum, urine, and brain tissue, is crucial for clinical and research purposes. However, the inherent complexity of these matrices, rich in proteins, phospholipids, salts, and other endogenous compounds, presents significant analytical challenges. nih.govchromatographyonline.com
Sample Preparation Techniques:
Protein Precipitation (PPT): This is a straightforward and widely used method for removing proteins from plasma and serum samples. chromatographyonline.com Acetonitrile is a common precipitating agent. researchgate.net In one method for analyzing L-5-HTP in rat serum, acetonitrile was used to de-proteinize the samples before LC-MS analysis. researchgate.net Another study on mouse serum utilized a protein precipitation solution containing 40 µM N-methylserotonin as an internal standard and 0.1% (v/v) formic acid in methanol. nih.gov While simple, PPT can be non-selective, leading to the co-extraction of other matrix components that can cause ion suppression or enhancement in mass spectrometry-based assays. chromatographyonline.comcore.ac.uk
Liquid-Liquid Extraction (LLE): LLE is employed to separate analytes based on their differential solubility in two immiscible liquid phases. A method for assaying 5-HTP in human plasma involved extracting the amino acid into butanol, followed by back-extraction into an aqueous phase. nih.gov
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample clean-up and analyte concentration. biotage.com It offers better selectivity than PPT by using specific sorbents that retain the analyte while allowing interfering compounds to be washed away. For the analysis of serotonin and its metabolites in plasma, a strong anion exchange (SAX) SPE was used for sample clean-up. thermofisher.com Mixed-mode SPE, combining hydrophobic and ion-exchange retention mechanisms, is particularly useful for extracting drugs and small molecules from biological fluids by effectively removing matrix components like phospholipids. biotage.com
Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to increase the volatility and thermal stability of polar analytes like L-5-HTP. researchgate.netsigmaaldrich.com Silylation is a common derivatization technique, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comnih.gov Derivatization can also be used to enhance detection in liquid chromatography. An assisted reductive amination method using isotopic formaldehyde was developed to improve signal intensity and provide a stable internal standard for the analysis of tryptophan, 5-HTP, and serotonin by UPLC-MS/MS. nih.govmdpi.com
Matrix Effects:
Matrix effects, the alteration of analyte ionization efficiency due to co-eluting matrix components, are a major concern in bioanalysis, especially with electrospray ionization (ESI) mass spectrometry. chromatographyonline.comcore.ac.uk Phospholipids are a primary cause of ion suppression in plasma and tissue samples. chromatographyonline.comresearchgate.net The strategies to mitigate matrix effects include:
Efficient sample clean-up: Techniques like SPE are more effective at removing interfering matrix components than simple protein precipitation. core.ac.ukbiotage.com
Use of stable isotope-labeled internal standards (SIL-IS): A SIL-IS, which co-elutes with the analyte and experiences similar matrix effects, can compensate for variations in ionization. chromatographyonline.com
Chromatographic separation: Optimizing the chromatographic method to separate the analyte from the majority of matrix components can reduce interference. nih.gov
Derivatization: This can shift the analyte to a different region of the chromatogram, away from interfering compounds. nih.gov
The following table summarizes various sample preparation methods for biological samples.
| Sample Type | Preparation Method | Analytical Technique | Key Findings |
| Mouse Serum | Protein precipitation with methanol containing an internal standard, followed by dilution. nih.gov | UHPLC-ED | Simple and efficient for the concurrent analysis of tryptophan, 5-HTP, tryptamine, serotonin, and 5-HIAA. nih.gov |
| Rat Serum | Deproteinization with acetonitrile. researchgate.net | LC-MS | Phospholipids in the matrix were shown to cause signal suppression. researchgate.net |
| Human Plasma | Extraction into butanol, back-extraction into an aqueous phase, and separation on a cation-exchange column. nih.gov | Spectrofluorometry | Capable of detecting 25 ng/mL of 5-HTP in plasma. nih.gov |
| Human Plasma | Solid-Phase Extraction (SPE) using a strong anion exchange (SAX) sorbent. thermofisher.com | UHPLC-MS/MS | Effective removal of major matrix components and pre-concentration of the analytes. thermofisher.com |
| Rat Brain Tissue | Homogenization and extraction by sonication, followed by centrifugation. nih.gov | LC-MS/MS | A useful tool for the quantitative analysis of several neurotransmitters, including serotonin. nih.gov |
| Human Urine | Enzymatic hydrolysis followed by clean-up on a Sephadex G-10 column and online post-column derivatization. nih.gov | HPLC with Fluorometric Detection | The method can be used to screen for normal and elevated levels of total 5-hydroxytryptophol (B1673987) (a serotonin metabolite). nih.gov |
Non-Biological Samples
The analysis of L-5-HTP in non-biological samples, such as pharmaceutical formulations (capsules, tablets) and raw materials (e.g., Griffonia simplicifolia seeds), is generally less complex than in biological matrices. The primary goal is to efficiently extract L-5-HTP from the sample matrix and separate it from excipients or other plant constituents.
Sample Preparation Techniques:
Solvent Extraction: For raw plant materials, such as finely powdered Griffonia simplicifolia seeds, extraction is often performed using a solvent like methanol under reflux. core.ac.uk This ensures the complete extraction of 5-HTP. core.ac.uk For finished dosage forms like capsules, the contents are typically dissolved in a suitable solvent, such as nanopure water or the mobile phase, sometimes with the aid of sonication to ensure complete dissolution. nih.gov
Filtration: After extraction or dissolution, samples are commonly filtered through a membrane filter (e.g., 0.2 µm or 0.45 µm) to remove particulate matter before injection into the analytical system. core.ac.uk This protects the analytical column from clogging and potential damage.
Matrix Effects:
While less severe than in biological samples, matrix effects can still occur in the analysis of non-biological samples. Excipients in pharmaceutical formulations or co-extracted compounds from plant materials can potentially interfere with the analysis. For instance, pyridoxine (Vitamin B6) is often added to 5-HTP formulations, and the analytical method must be able to separate these two compounds for accurate quantification. researchgate.net The use of a reference standard and appropriate chromatographic conditions is crucial to ensure selectivity and minimize interference from matrix components. researchgate.net
The following table details sample preparation methods for non-biological samples.
| Sample Type | Preparation Method | Analytical Technique | Key Findings |
| Griffonia simplicifolia Seed Extract | Dissolving the sample in the mobile phase. core.ac.uk | HPLC | A rapid and simple estimation procedure. core.ac.uk |
| Griffonia simplicifolia Seeds (pulverized) | Extraction with 70% methanol under reflux. core.ac.uk | HPLC | Ensured complete extraction of 5-HTP from the raw material. core.ac.uk |
| Pharmaceutical Capsules | Dissolving the powdered content in nanopure water with sonication, followed by filtration. nih.gov | Spectrophotometry | A simple and inexpensive method for routine estimation. nih.gov |
| Dietary Supplements | Dissolution in a diluent of 50:50 Solvent A/Solvent B. researchgate.net | HPLC | The method provided good resolution between 5-HTP and pyridoxine. researchgate.net |
Molecular and Cellular Mechanisms Involving L 5 Hydroxytryptophan
Regulation of Gene Expression Associated with L-5-Hydroxytryptophan Metabolism
The metabolism of L-5-Hydroxytryptophan is intrinsically linked to the regulation of gene expression, particularly the enzymes responsible for its synthesis and conversion. This control is exerted at both transcriptional and translational levels and can have varying impacts depending on the specific cell type.
The synthesis of serotonin (B10506) from L-tryptophan is a two-step enzymatic process, and the expression of the key enzymes, Tryptophan Hydroxylase (TPH) and Aromatic L-amino acid Decarboxylase (AADC), is tightly regulated. TPH exists in two isoforms, TPH1 and TPH2, and catalyzes the initial, rate-limiting conversion of L-tryptophan to 5-HTP. nih.govfrontiersin.org AADC then converts 5-HTP to serotonin. researchgate.net
Research in serotonin neurons has identified the transcription factor Pet-1 as a critical regulator in a program that controls the coexpression of Tph2 and Aadc. nih.gov Studies show that Pet-1 coordinates the expression of all rate-limiting enzymatic steps that determine the level of serotonin synthesis in the brain. nih.gov This indicates a sophisticated transcriptional mechanism to ensure the coordinated production of enzymes necessary for the serotonin pathway. Furthermore, factors like the hormone prolactin have been shown to directly increase the gene expression of TPH in mouse and cow mammary epithelial cells. koreascience.kr In mouse embryonic cells, treatment with 5-HTP itself was found to upregulate the gene expression of AADC. nih.gov
The influence of L-5-Hydroxytryptophan on gene expression is particularly evident in mammary epithelial cells, where serotonin acts as a local signaling molecule. In primary bovine mammary epithelial cells (pBMEC), exposure to 5-HTP led to changes in the relative mRNA expression of various genes. researchgate.net For instance, serotonin, derived from 5-HTP, is known to inhibit milk protein gene expression, such as β-casein. koreascience.kr
One study on goat mammary epithelial cells (GMECs) found that 5-HTP treatment inhibited the expression of β-casein. nih.gov Conversely, another study on GMECs showed that 5-HTP and the subsequent activation of the ERK1/2 pathway positively regulated the expression of B-cell lymphoma 3 (Bcl-3), a protein involved in cell death and proliferation. nih.gov In mouse embryonic stem cells and fibroblasts, 5-HTP treatment upregulated the gene expression of enzymes involved in serotonin synthesis and metabolism, including Aadc and monoamine oxidase A (Maoa). nih.gov
| Cellular Model | Gene | Effect of 5-HTP/Serotonin | Reference |
|---|---|---|---|
| Goat Mammary Epithelial Cells | β-casein | Inhibited | nih.gov |
| Goat Mammary Epithelial Cells | Bcl-3 | Upregulated | nih.gov |
| Mouse Embryonic Cells | Aadc | Upregulated | nih.gov |
| Mouse Embryonic Cells | Maoa | Upregulated | nih.gov |
| Bovine Mammary Epithelial Cells | Milk Protein Genes | Inhibited | researchgate.net |
Cellular Signal Transduction Pathways Modulated by L-5-Hydroxytryptophan Metabolism (e.g., mTOR, NF-κB)
The metabolic products of L-5-Hydroxytryptophan, primarily serotonin, modulate several key cellular signal transduction pathways, thereby influencing cell growth, proliferation, and survival.
In goat mammary epithelial cells, 5-HTP treatment was shown to promote the phosphorylation of ERK1/2, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov This activation of the MAPK/ERK pathway was linked to a decrease in apoptosis, suggesting a role for 5-HTP in promoting cell survival through this signaling cascade. nih.gov Another critical signaling pathway involves the Janus kinase 2/signal transducer and activator of transcription 5a (JAK2/STAT5a) axis. In human mammary epithelial cells, serotonin has been found to suppress β-casein expression by inhibiting the activity of STAT5. nih.gov Studies in goat mammary epithelial cells confirmed that 5-HTP treatment inhibited the JAK2/STAT5a signaling pathway, which is known to regulate milk protein synthesis. nih.gov
Furthermore, research in rats fed a diet supplemented with 5-HTP showed an elevation of phosphorylated 5′ AMP-activated protein kinase (pAMPK) in the mammary glands. plos.org AMPK is a crucial cellular energy sensor that, when activated, can switch off biosynthetic pathways to conserve ATP. plos.org While direct links between 5-HTP metabolism and the mTOR and NF-κB pathways are still being fully elucidated, it is known that mTOR integrates signals to control cell growth and survival and can regulate the DNA damage response through an NF-κB-mediated pathway in hematopoietic cells. nih.gov Given that NF-κB regulates the expression of anti-apoptotic genes, its modulation is a critical aspect of cellular homeostasis. numberanalytics.com
Role in Cellular Homeostasis and Turnover (e.g., Apoptosis, Cell Survival Pathways)
L-5-Hydroxytryptophan and its metabolite serotonin play a significant, though sometimes contradictory, role in regulating cellular homeostasis, particularly through the modulation of apoptosis and cell survival pathways. Apoptosis, or programmed cell death, is essential for removing damaged or unwanted cells to maintain tissue health. numberanalytics.com
In some contexts, 5-HTP promotes apoptosis. Studies in mouse embryonic stem cells and embryonic fibroblasts demonstrated that high concentrations of 5-HTP significantly inhibited cell proliferation by blocking the S-phase of the cell cycle and increasing both apoptotic and necrotic cell death. nih.gov Similarly, in goat mammary epithelial cells, 5-HTP was found to have a pro-apoptotic effect by downregulating the expression of the anti-apoptotic gene Bcl-2 and upregulating the pro-apoptotic gene Bax, acting through the JAK2/STAT5a axis. nih.gov
Conversely, other studies have reported an anti-apoptotic role for 5-HTP. In goat mammary epithelial cells, 5-HTP treatment was found to decrease cell apoptosis through the MAPK/ERK/Bcl-3 signaling pathway. nih.gov Additionally, 5-HTP has shown protective effects in other cell types, such as cardiomyocytes. It has been demonstrated to act as a gap junction inhibitor, limiting the spread of chemotherapy-induced injury and mitochondrial dysfunction in these cells. aging-us.com This suggests that the effect of 5-HTP on cell survival is highly dependent on the cell type, concentration, and the specific signaling pathways that are activated.
Molecular Interactions with Receptor Systems (e.g., 5-HT Receptors in Metabolic Regulation)
The vast majority of L-5-Hydroxytryptophan's physiological effects are mediated through its conversion to serotonin, which then interacts with a large and diverse family of serotonin receptors (5-HT receptors). plos.orgnih.gov These receptors are found throughout the body and are involved in regulating a wide range of functions, including mood, sleep, appetite, and metabolic homeostasis. nih.govnih.gov
There are at least 15 known subtypes of 5-HT receptors, which are broadly classified into seven families (5-HT1 to 5-HT7). nih.gov These receptors are the targets for many therapeutic drugs. For example, Buspirone, a partial agonist at 5-HT1A receptors, is used as an anxiolytic. nih.gov
In the context of metabolic regulation, specific 5-HT receptors play crucial roles. Research in goat mammary epithelial cells has identified the 5-HT7 receptor (HTR7) as a key mediator of serotonin's effects. The inhibitory effect of 5-HTP on β-casein synthesis and its pro-apoptotic actions were shown to be dependent on HTR7 and the subsequent modulation of the JAK2/STAT5a signaling pathway. nih.gov Blocking this receptor with a selective antagonist rescued the effects of 5-HTP. nih.gov Furthermore, studies in rats have shown that increasing serotonin production through 5-HTP supplementation affects the expression of glucose transporters in the mammary gland, suggesting a role for serotonin and its receptors in regulating energy metabolism during lactation. plos.org
Advanced Research Models for L 5 Hydroxytryptophan Studies
In Vitro Cellular Models (e.g., Primary Cell Cultures, Immortalized Cell Lines)
In vitro cellular models are indispensable tools for dissecting the molecular and cellular mechanisms underlying the effects of L-5-Hydroxytryptophan (5-HTP). These models, which include primary cell cultures and immortalized cell lines, offer controlled environments to study specific cellular processes without the complexities of a whole organism. numberanalytics.com
Primary cells, derived directly from tissues, provide a high degree of physiological relevance but have a limited lifespan in culture. numberanalytics.com In the context of 5-HTP research, studies have utilized primary cells to investigate its role in various physiological and pathological conditions. For instance, research on mouse embryonic stem cells has shown that 5-HTP can inhibit proliferation by arresting the cell cycle in the S-phase and inducing apoptosis and necrosis. nih.gov This study also observed that 5-HTP treatment led to a reorganization of actin and tubulin networks and upregulated genes involved in serotonin (B10506) synthesis and metabolism. nih.gov
Immortalized cell lines, which are modified to proliferate indefinitely, offer a consistent and readily available source of cellular material for research. numberanalytics.com A prominent example is the human neuroblastoma cell line, SH-SY5Y, which has been used to model the effects of stress on the serotonergic pathway. mdpi.com In one study, SH-SY5Y cells were exposed to hydrogen peroxide or corticosterone (B1669441) to induce stress, and the metabolism of L-tryptophan, 5-HTP, serotonin, and 5-hydroxyindoleacetic acid was analyzed. mdpi.com The results indicated that serotonin levels were particularly sensitive to these stressors. mdpi.com Furthermore, immortalized pinealocyte-derived cell lines have been developed from transgenic mice to study the circadian regulation of tryptophan hydroxylase (TPH), the enzyme that synthesizes 5-HTP. nih.gov These cell lines express both TPH and serotonin N-acetyltransferase, making them a valuable model for investigating the rhythmic nature of pineal function at a molecular level. nih.gov
Table 1: Examples of In Vitro Cellular Models in L-5-Hydroxytryptophan Research
| Cell Model | Research Focus | Key Findings |
| Mouse Embryonic Stem Cells | Effects of 5-HTP on cell proliferation and death. | 5-HTP inhibited cell proliferation, induced cell cycle arrest, and promoted apoptosis and necrosis. nih.gov |
| Human Neuroblastoma Cells (SH-SY5Y) | Impact of stress on the serotonergic pathway. | Serotonin levels were highly sensitive to induced stress. mdpi.com |
| Immortalized Pinealocyte-Derived Cell Lines | Circadian regulation of tryptophan hydroxylase. | Established cell lines express key enzymes for studying the rhythmic nature of pineal function. nih.gov |
Plant-Based Biosynthetic and Metabolic Models (e.g., Lycopersicon esculenta)
Plants serve as natural bioreactors for the production of a wide array of secondary metabolites, including L-5-Hydroxytryptophan. The study of biosynthetic and metabolic pathways in plants provides valuable insights into the production of this compound. While the tomato plant, Lycopersicon esculenta, is a model organism for various metabolic studies, specific research detailing its use as a primary model for 5-HTP biosynthesis is not extensively documented in the provided search results. However, the principles of plant metabolic modeling are well-established and can be applied to understand and potentially enhance 5-HTP production in various plant species.
Mathematical models are crucial for understanding the complex metabolic networks within plants. frontiersin.org These models, including constraint-based models and enzyme kinetic models, help to delineate metabolic fluxes and identify regulatory points in biosynthetic pathways. frontiersin.org Such approaches could be theoretically applied to Lycopersicon esculenta or other plants to map the pathways leading to 5-HTP and identify targets for genetic engineering to increase yields.
The commercial extraction of 5-HTP is predominantly from the seeds of the African plant Griffonia simplicifolia. nih.govresearchgate.net This highlights the importance of plant-based systems as a natural source of the compound. Research into the metabolic pathways of Griffonia simplicifolia and other 5-HTP-producing plants is essential for optimizing extraction methods and exploring biotechnological production alternatives.
Non-Mammalian In Vivo Models
Non-mammalian in vivo models offer valuable platforms for studying the systemic effects of L-5-Hydroxytryptophan in a whole-organism context, providing insights that are complementary to in vitro studies. These models range from agricultural animals to invertebrates, each offering unique advantages for specific research questions.
Studies on Metabolic Pathways in Animal Systems (e.g., Broiler Chickens, Sheep)
The metabolism of L-5-Hydroxytryptophan and its precursor, tryptophan, has been investigated in various animal systems to understand its physiological roles and potential applications in animal production.
In broiler chickens , dietary tryptophan is known to be involved in serotonin production, which acts as a neuromodulator in the gut and brain. nih.gov Tryptophan is metabolized to 5-HTP by tryptophan hydroxylase, which is then converted to serotonin. nih.gov Studies have shown that dietary tryptophan levels can affect the growth performance of broiler chickens, highlighting the importance of this metabolic pathway. researchgate.net Increased dietary 5-HTP has also been shown to reduce fearfulness in red junglefowl hens, the ancestors of domestic chickens, suggesting a role for this compound in modulating behavior. nih.gov
In sheep , the metabolism of 5-HTP and its effects on various physiological processes have been a subject of research. Intravenous and oral administration of 5-HTP leads to the excretion of serotonin and its metabolites in the urine. nih.gov Studies have shown that dietary supplementation with 5-HTP can improve growth performance in sheep by enhancing ruminal functions, antioxidant capacity, and tryptophan metabolism. frontiersin.orgnih.gov Furthermore, duodenal perfusion of 5-HTP in sheep has been found to significantly increase melatonin (B1676174) synthesis in the gastrointestinal tract and elevate plasma melatonin concentrations, indicating that the gut is a major site for melatonin production. mdpi.com
Table 2: Research Findings on L-5-Hydroxytryptophan Metabolism in Broiler Chickens and Sheep
| Animal Model | Research Focus | Key Findings |
| Broiler Chickens | Role of tryptophan and 5-HTP in physiology and behavior. | Dietary tryptophan is crucial for serotonin production and growth. nih.govresearchgate.net Increased dietary 5-HTP reduces fearfulness. nih.gov |
| Sheep | Metabolism and physiological effects of 5-HTP. | 5-HTP is metabolized to serotonin and its derivatives. nih.gov Dietary 5-HTP improves growth performance and gut function. frontiersin.orgnih.gov Duodenal 5-HTP boosts melatonin synthesis in the gut. mdpi.com |
Evaluation of Biochemical Responses in Non-Clinical Animal Models (e.g., Crayfish Aggression Model)
Invertebrate models, such as the crayfish, are valuable for investigating the neurochemical basis of behavior. The serotonergic system, for which 5-HTP is a precursor, plays a significant role in modulating aggression in these animals.
In crayfish , the administration of serotonin has been shown to alter aggressive behavior. nih.gov Studies have demonstrated that the level of serotonin is closely linked to competitive behavior, with an increase in serotonin levels generally reducing aggression. nih.gov However, the effect can be complex, as serotonin injections have been observed to increase aggression towards larger opponents while decreasing it towards smaller ones. nih.gov This suggests that serotonin, and by extension its precursor 5-HTP, acts on higher brain centers involved in risk assessment and decision-making rather than directly on the aggressive response itself. nih.gov These models allow for the detailed examination of how neurochemicals like serotonin, derived from 5-HTP, influence complex social behaviors.
Genetically Engineered Microorganisms as Research Platforms
The biotechnological production of L-5-Hydroxytryptophan using genetically engineered microorganisms presents a promising alternative to chemical synthesis and extraction from natural sources. nih.govnih.gov Escherichia coli and Saccharomyces cerevisiae are the most commonly used microbial hosts for this purpose due to their well-characterized genetics and established fermentation technologies. frontiersin.orgnih.gov
In Escherichia coli , several metabolic engineering strategies have been employed to produce 5-HTP. One approach involves introducing a hydroxylase enzyme that can convert tryptophan to 5-HTP. nih.gov Since E. coli does not naturally produce the necessary cofactor, tetrahydrobiopterin (B1682763) (BH4), for many hydroxylases, researchers have engineered strains to either utilize the endogenous cofactor tetrahydromonapterin (MH4) or to synthesize BH4. nih.govfrontiersin.org For instance, a two-stage fermentation process has been developed where one engineered E. coli strain produces 5-HTP from glucose, and a second strain converts the 5-HTP to serotonin. nih.gov This method achieved a high titer of 962 ± 58 mg/L of 5-HTP. nih.gov Another strategy involved designing a novel biosynthetic pathway that bypasses the need for the unstable tryptophan 5-hydroxylase, instead using a salicylate (B1505791) 5-hydroxylase to produce a precursor that is then converted to 5-HTP. acs.org
Saccharomyces cerevisiae , or baker's yeast, is another attractive host for 5-HTP production due to its "generally regarded as safe" (GRAS) status. nih.gov Metabolic engineering efforts in yeast have focused on overexpressing genes in the aromatic amino acid pathway to increase the precursor supply for 5-HTP synthesis. nih.govdtu.dk For example, introducing heterologous genes for a tryptophan decarboxylase and a tryptamine (B22526) 5-hydroxylase has enabled serotonin production from L-tryptophan. dtu.dk By modifying key enzymes in the shikimate pathway, researchers have significantly increased the metabolic flux towards aromatic amino acids, leading to higher product yields. dtu.dk
Table 3: Production of L-5-Hydroxytryptophan in Genetically Engineered Microorganisms
| Microorganism | Engineering Strategy | Reported Titer/Yield |
| Escherichia coli | Two-stage fermentation with engineered hydroxylase. nih.gov | 962 ± 58 mg/L 5-HTP. nih.gov |
| Escherichia coli | Whole-cell bioconversion from tryptophan. nih.gov | 1.1–1.2 g/L 5-HTP. nih.gov |
| Escherichia coli | Novel biosynthetic pathway using salicylate 5-hydroxylase. acs.org | 98.09 ± 3.24 mg/L 5-HTP. acs.org |
| Escherichia coli | Co-expression of human TPH and BH4 synthesis/regeneration pathways. frontiersin.org | 314.8 mg/L 5-HTP. frontiersin.org |
| Saccharomyces cerevisiae | Expression of tryptophan decarboxylase and tryptamine 5-hydroxylase with pathway optimization. dtu.dk | Up to 120 mg/L serotonin (downstream product of 5-HTP). dtu.dk |
Future Directions and Emerging Research Avenues in L 5 Hydroxytryptophan Science
Novel Biocatalysts and Synthetic Biology Applications
The production of 5-HTP has traditionally relied on extraction from the seeds of the African plant Griffonia simplicifolia or through chemical synthesis. nih.govfrontiersin.org However, these methods present challenges in terms of sustainability and environmental impact. Consequently, researchers are turning to synthetic biology and the development of novel biocatalysts to establish more efficient and eco-friendly production methods. nih.gov
One promising approach involves metabolically engineered Escherichia coli. Scientists have successfully designed and implemented novel biosynthetic pathways for the de novo production of 5-HTP from glucose. acs.org This was achieved by leveraging the substrate promiscuity of certain enzymes, thereby bypassing the need for the often-unstable tryptophan 5-hydroxylase. acs.org Another strategy focuses on enhancing the synthesis of 5-HTP through cofactor regeneration. By overexpressing key enzymes like dihydropteridine reductase, glucose dehydrogenase, and pterin-4α-carbinolamine dehydratase in an E. coli host, researchers have demonstrated a significant increase in 5-HTP production. elsevierpure.com
A semi-rationally engineered aromatic amino acid hydroxylase has also been employed in a recombinant E. coli strain, leading to the highest reported concentration of 5-HTP produced in a two-step process from glucose. nih.gov These advancements in synthetic biology not only offer a more sustainable supply of 5-HTP but also open doors for the production of other valuable tryptophan derivatives. nih.gov
High-Throughput Screening for Metabolic Modulators
High-throughput screening (HTS) is a powerful tool for identifying compounds that can modulate the metabolic pathways involving 5-HTP. This technology allows for the rapid testing of large libraries of chemical compounds to find those that can influence the enzymes responsible for 5-HTP synthesis and degradation. For instance, HTS can be used to discover novel inhibitors or activators of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) biosynthesis. nih.govnih.gov
The insights gained from HTS can have significant implications. Identifying compounds that enhance 5-HTP production could lead to new strategies for increasing its yield in biotechnological processes. Conversely, finding molecules that inhibit its degradation could inform the development of novel therapeutic agents. The data generated from these screenings are crucial for understanding the structure-activity relationships of potential metabolic modulators.
Advanced Omics Integration (e.g., Metabolomics, Transcriptomics) in Pathway Analysis
The integration of "omics" technologies, such as metabolomics and transcriptomics, is revolutionizing our understanding of complex biological systems, including the metabolic pathways of 5-HTP. nih.gov Metabolomics allows for the comprehensive analysis of all metabolites within a biological sample, while transcriptomics provides a complete picture of gene expression. youtube.com
By combining these two approaches, researchers can create a more holistic view of how genetic and environmental factors influence 5-HTP metabolism. nih.gov For example, a study on the effects of oral 5-HTP administration in a mouse model of depression revealed that it could restore gut microbiota dysbiosis. frontiersin.org This was demonstrated through the analysis of changes in the gut microbial community structure and the concentrations of short-chain fatty acids. frontiersin.org
Integrated omics can also elucidate the intricate relationships between different metabolic pathways. For instance, analyzing both the metabolome and the transcriptome can reveal how changes in gene expression in response to a particular stimulus correlate with alterations in metabolite levels, providing a deeper understanding of the underlying regulatory mechanisms. nih.gov This comprehensive analysis is instrumental in identifying key genes, metabolites, and metabolic pathways. nih.gov
Development of Isotopic Tracers for Metabolic Flux Analysis
Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique for quantifying the rates of metabolic reactions within a cell or organism. nih.gov This method involves introducing a substrate labeled with a stable isotope, such as ¹³C, into a biological system and then tracking the incorporation of the isotope into downstream metabolites. springernature.com
The development of isotopic tracers specifically for 5-HTP and its related pathways will provide unparalleled insights into its metabolic dynamics. nih.gov For example, using ¹³C-labeled tryptophan would allow researchers to precisely measure the flux through the serotonin and melatonin (B1676174) biosynthesis pathways. This information is critical for understanding how these pathways are regulated under different physiological and pathological conditions.
Recent advancements in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have made it possible to perform in vivo metabolic flux analysis in whole animals and even human patients. nih.gov While technically challenging, these studies provide a highly detailed view of systemic metabolism. nih.gov The application of these techniques to 5-HTP research will undoubtedly uncover new aspects of its physiological roles and may lead to the identification of novel biomarkers for diseases associated with dysregulated serotonin metabolism.
Q & A
Q. What validated analytical methods are recommended for quantifying L-5-Hydroxytryptophan dihydrate in plant extracts or biological samples?
Ultra-performance liquid chromatography (UPLC) is a robust method for quantifying this compound. A validated protocol using UPLC demonstrated high sensitivity, linearity (R² > 0.99), precision (RSD < 2%), and accuracy (recovery rates 95–105%) for Griffonia simplicifolia extracts . Key parameters include a C18 column, mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid), and UV detection at 280 nm. Sample preparation involves acidified methanol extraction to preserve stability.
Q. How should this compound be handled and stored to maintain stability during experiments?
The compound is hygroscopic and sensitive to light, heat, and oxidation. Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Avoid aqueous solutions at neutral or alkaline pH, as spontaneous decarboxylation to serotonin may occur . For short-term use, dissolve in 0.1 M HCl to prevent degradation .
Q. What are the critical steps for synthesizing high-purity this compound in vitro?
A multi-enzyme cascade system using tryptophan hydroxylase (TPH) and cofactor-regenerating enzymes (e.g., GTP cyclohydrolase I, sepiapterin reductase) achieves efficient biosynthesis. Key steps:
- Maintain stoichiometric balance of NADPH and tetrahydrobiopterin (BH4) cofactors .
- Optimize reaction pH (6.8–7.2) and temperature (37°C) to maximize TPH activity .
- Purify via ion-exchange chromatography, with dihydrate crystallization using ethanol/water (1:3 v/v) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzymatic activity data for this compound biosynthesis?
Discrepancies in TPH kinetic parameters (e.g., Km values) often arise from cofactor availability or assay conditions. Mitigation strategies:
- Standardize BH4 and Fe²⁺ concentrations to prevent rate-limiting cofactor depletion .
- Use coupled assays with formate dehydrogenase (FDH) for NADPH regeneration to sustain reaction linearity .
- Validate via FTIR spectroscopy to confirm substrate conversion and rule out byproducts (e.g., 5-hydroxyindole) .
Q. What experimental designs are optimal for studying the dihydrate form’s impact on serotonin biosynthesis in vivo?
Q. How can the dihydrate form be leveraged in non-mammalian model systems, such as marine biology research?
this compound induces spawning in Acropora cervicornis corals at 5–20 µM, mimicking serotonin’s role in gamete release. Experimental design considerations:
- Conduct trials during natural spawning windows under controlled photoperiods .
- Compare with serotonin acetate monohydrate (1–10 µM) to assess cost-efficacy .
- Monitor water quality (pH, temperature) to avoid confounding stress responses .
Methodological Challenges and Solutions
Q. What are the pitfalls in interpreting toxicological data for this compound, and how can they be addressed?
Acute toxicity studies often lack differentiation between the dihydrate and anhydrous forms. Solutions:
Q. How does the dihydrate form influence pharmacokinetic parameters compared to anhydrous L-5-HTP?
The dihydrate’s higher solubility enhances bioavailability but accelerates degradation. Key metrics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
